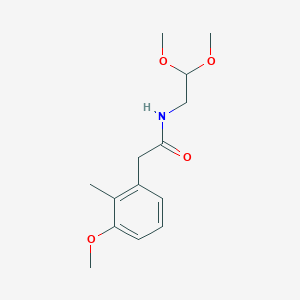
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a dimethoxy-ethyl group and a methoxy-methyl-phenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methyl-phenylacetic acid and 2,2-dimethoxyethanol.
Esterification: The phenylacetic acid is first esterified with 2,2-dimethoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.
Amidation: The ester is then reacted with an amine, such as ammonia or an amine derivative, under controlled conditions to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized reaction conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell signaling, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2-dimethoxy-ethyl)-2-(3-methoxy-phenyl)-acetamide: Lacks the methyl group on the phenyl ring.
N-(2,2-dimethoxy-ethyl)-2-(2-methyl-phenyl)-acetamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H21NO4 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO4/c1-10-11(6-5-7-12(10)17-2)8-13(16)15-9-14(18-3)19-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
ACOQNTLWSNYZMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC)CC(=O)NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















